molecular formula C10H12O3S B11760065 8-(methoxysulfanyl)-3,4-dihydro-2H-1-benzopyran-4-ol

8-(methoxysulfanyl)-3,4-dihydro-2H-1-benzopyran-4-ol

Cat. No.: B11760065
M. Wt: 212.27 g/mol
InChI Key: DKLLWWIQBHNTBX-UHFFFAOYSA-N
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Description

8-(Methoxysulfanyl)-3,4-dihydro-2H-1-benzopyran-4-ol is a chemical compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(methoxysulfanyl)-3,4-dihydro-2H-1-benzopyran-4-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, which often include a benzopyran derivative and a methoxysulfanyl group donor.

    Reaction Conditions: The reaction conditions may involve the use of solvents such as ethanol or methanol, and catalysts like sulfuric acid or hydrochloric acid to facilitate the reaction.

    Reaction Steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to ensure high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 8-(Methoxysulfanyl)-3,4-dihydro-2H-1-benzopyran-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring, enhancing its chemical diversity.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzopyran derivatives.

Scientific Research Applications

8-(Methoxysulfanyl)-3,4-dihydro-2H-1-benzopyran-4-ol has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of cancer, cardiovascular diseases, and neurodegenerative disorders.

    Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 8-(methoxysulfanyl)-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: It can influence signaling pathways related to oxidative stress, inflammation, and cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Uniqueness: 8-(Methoxysulfanyl)-3,4-dihydro-2H-1-benzopyran-4-ol stands out due to its unique methoxysulfanyl group, which imparts distinct chemical and biological properties compared to other benzopyran derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C10H12O3S

Molecular Weight

212.27 g/mol

IUPAC Name

8-methoxysulfanyl-3,4-dihydro-2H-chromen-4-ol

InChI

InChI=1S/C10H12O3S/c1-12-14-9-4-2-3-7-8(11)5-6-13-10(7)9/h2-4,8,11H,5-6H2,1H3

InChI Key

DKLLWWIQBHNTBX-UHFFFAOYSA-N

Canonical SMILES

COSC1=CC=CC2=C1OCCC2O

Origin of Product

United States

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